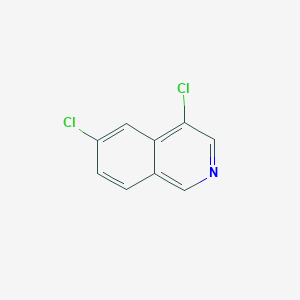
4,6-Dichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and potassium thiolate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the isoquinoline ring.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications in drug development and material science.
Scientific Research Applications
4,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential use in anticancer and antiviral therapies. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In material science, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy. Pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
- 3,6-Dichloropyridazine
Comparison: 4,6-Dichloroisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other dichloro-substituted heterocycles. While 4,6-Dichloropyrimidine and 2,6-Dichloropyrazine are also used in medicinal chemistry, their reactivity and biological activity differ due to variations in ring structure and substitution patterns. The isoquinoline ring in this compound provides a more rigid and planar structure, which can influence its binding affinity and specificity towards biological targets.
Properties
Molecular Formula |
C9H5Cl2N |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
4,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
InChI Key |
WCLGVCLVYAHFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















